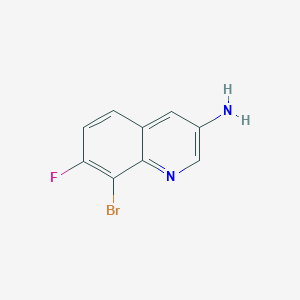

8-Bromo-7-fluoroquinolin-3-amine

Description

8-Bromo-7-fluoroquinolin-3-amine is a halogenated quinoline derivative featuring bromine and fluorine substituents at positions 8 and 7, respectively, and an amino group at position 3. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which can influence binding affinity and metabolic stability.

Properties

Molecular Formula |

C9H6BrFN2 |

|---|---|

Molecular Weight |

241.06 g/mol |

IUPAC Name |

8-bromo-7-fluoroquinolin-3-amine |

InChI |

InChI=1S/C9H6BrFN2/c10-8-7(11)2-1-5-3-6(12)4-13-9(5)8/h1-4H,12H2 |

InChI Key |

BFSUXQVFWPTGDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)N)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a multi-step process involving:

- Starting Material : The process typically begins with 7-fluoroquinoline or a closely related quinoline derivative.

- Selective Bromination : Bromination at position 8 is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is conducted in solvents like acetic acid or dichloromethane under controlled temperature to ensure regioselectivity.

- Amination at Position 3 : Introduction of the amine group at position 3 is performed by nucleophilic substitution or amination reactions using ammonia or amine sources under basic conditions.

This approach is consistent with the synthetic strategies reported for related halogenated quinolin-3-amines, where halogenation precedes amination to control substitution patterns effectively.

Detailed Reaction Analysis and Optimization

Bromination Step

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) | NBS preferred for milder, selective bromination |

| Solvent | Acetic acid, dichloromethane | Choice affects regioselectivity and yield |

| Temperature | 0°C to room temperature | Lower temperatures favor selectivity |

| Catalyst | Iron(III) chloride or aluminum chloride (optional) | Catalysts can enhance bromination rate |

| Reaction Time | 1–4 hours | Monitored to avoid over-bromination |

Amination Step

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aminating Agent | Ammonia gas or aqueous ammonia | Excess ammonia often used to drive reaction |

| Solvent | Ethanol, water, or polar aprotic solvents | Solvent choice affects solubility and reaction rate |

| Temperature | 50–100°C | Elevated temperatures favor substitution |

| Base | Sodium hydroxide or potassium carbonate | Maintains basic medium for nucleophilic substitution |

| Reaction Time | 4–12 hours | Optimized to maximize amination yield |

Research Results and Yields

The yields for the preparation of this compound vary depending on the exact reaction conditions and purity of reagents. Typical isolated yields reported in literature and commercial sources are summarized below:

| Step | Yield Range (%) | Comments |

|---|---|---|

| Bromination | 70–85 | High regioselectivity with NBS |

| Amination | 60–80 | Dependent on ammonia concentration and temperature |

| Overall Yield | 45–65 | After purification and isolation |

These yields are comparable to those reported for similar halogenated quinolin-3-amines, indicating the robustness of the synthetic route.

Advanced Synthetic Approaches

Recent literature reports innovative one-pot and cascade reactions for related aminoquinolines that may be applicable to this compound synthesis:

Imidoylative Sonogashira/Cyclization Cascade : A modular three-component reaction involving palladium-catalyzed Sonogashira coupling followed by acid-mediated cyclization to afford aminoquinolines in a single operation. This method allows incorporation of diverse substituents and may be adapted for fluorinated and brominated quinolines.

Palladium-Catalyzed Amination : Using palladium catalysts with appropriate ligands to facilitate direct amination of haloquinolines under mild conditions, improving yields and reducing reaction steps.

These advanced methods offer potential improvements in efficiency and functional group tolerance but require specialized catalysts and conditions.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Two-Step Halogenation + Amination | Sequential bromination and amination | Well-established, scalable | Multiple purification steps |

| Continuous Flow Industrial Synthesis | Automated control of reaction parameters | High yield, reproducibility, green chemistry compatible | Requires specialized equipment |

| One-Pot Imidoylative Sonogashira/Cyclization | Modular, single-pot synthesis | Reduces steps, versatile substitution | Complex catalyst system, less common |

| Palladium-Catalyzed Direct Amination | Catalytic amination of haloquinolines | Mild conditions, improved selectivity | Catalyst cost, sensitivity to conditions |

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .

Scientific Research Applications

8-Bromo-7-fluoroquinolin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.

Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Variations

Halogen-Substituted Quinolines

- 8-Bromo-7-chloroquinolin-3-amine (CAS 2091268-96-9): This compound replaces fluorine with chlorine at position 7.

- 7-Bromo-8-fluoroquinolin-3-amine (CAS 2092338-88-8): A positional isomer with bromine and fluorine swapped at positions 7 and 8. Such isomerism can lead to distinct steric environments, impacting molecular recognition in biological systems .

- 8-Chloro-7-fluoroquinolin-3-amine (CAS 2092840-92-9): Substitutes bromine with chlorine at position 8. The reduced size and electronegativity of Cl compared to Br may decrease steric hindrance and influence reactivity in cross-coupling reactions .

Nitro-Functionalized Quinolines (NQ Series)

Compounds like NQ1–NQ6 () feature nitro groups at position 3 instead of amino groups. The nitro group’s electron-withdrawing nature increases electrophilicity, making these compounds more reactive in nucleophilic substitutions. For example:

- NQ4 (6-(Benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine): Melting point (268°C) is significantly higher than typical amino-substituted quinolines, likely due to increased intermolecular interactions from nitro and benzyloxy groups .

Isoquinoline Derivatives

- Despite identical molecular weight (241.06 g/mol) to 8-Bromo-7-fluoroquinolin-3-amine, the ring structure difference may confer unique pharmacokinetic properties .

Physicochemical Properties

Table 1: Key Properties of Selected Compounds

Notes:

- Melting points for nitroquinolines (e.g., NQ4) are higher due to nitro group polarity and π-stacking interactions.

- Halogenated aminoquinolines often lack reported melting points, possibly due to variability in crystallization conditions.

Commercial Availability and Handling

- 8-Bromo-7-chloroquinolin-3-amine (CAS 2091268-96-9) is commercially available (MFCD30727391), though safety data emphasize rigorous hazard assessment .

- 7-Bromo-8-fluoroquinolin-3-amine (CAS 2092338-88-8) is noted as temporarily out of stock, highlighting supply chain challenges for halogenated quinolines .

Q & A

Q. What are the key synthetic strategies for preparing 8-Bromo-7-fluoroquinolin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of the quinoline core. For example, bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination at the 7-position may require selective electrophilic substitution or metal-mediated cross-coupling (e.g., Buchwald-Hartwig amination). Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) is critical to minimize side reactions. Intermediates like bromo-fluorophenylboronic acids (e.g., 4-Bromo-3-fluorophenylboronic acid, CAS 374790-97-3) are useful in Suzuki-Miyaura couplings to introduce aryl groups .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR are essential for assigning substituent positions. Fluorine’s strong electronegativity causes distinct splitting patterns in NMR. For ambiguous cases, 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography can clarify regiochemistry. Comparative analysis with structurally similar compounds (e.g., 8-Bromo-2-chloroquinoline, CAS 163485-86-7) aids interpretation .

Advanced Research Questions

Q. How can this compound derivatives be tailored for fluorescent probe design, and what photophysical parameters require prioritization?

- Methodological Answer : Modifications at the 3-amine position (e.g., introducing amide or alkyl groups) enhance fluorescence quantum yield and Stokes shift. Prioritize measuring molar absorptivity (), emission wavelength (), and photostability under physiological conditions. Studies on 8-amidoquinoline derivatives (e.g., N-(quinolin-8-yl)formamide) suggest that electron-withdrawing groups (e.g., -Br, -F) improve probe specificity for metal ions like Zn or Cu .

Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies of bromo-fluoroquinoline derivatives?

- Methodological Answer : Triangulate data from multiple assays (e.g., enzymatic inhibition, cytotoxicity) and cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding affinity). Systematic reviews, as demonstrated in fluorescent probe research, help identify biases in experimental design (e.g., solvent effects on solubility). For conflicting biological activity results, reevaluate purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography .

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s strong electron-withdrawing effect activates the quinoline core for nucleophilic substitution, while fluorine’s inductive effect stabilizes intermediates in palladium-catalyzed reactions. For Suzuki couplings, use Pd(PPh) and arylboronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5) at 80–100°C. Monitor reaction progress via TLC to prevent over-substitution. Computational studies (DFT) can predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.